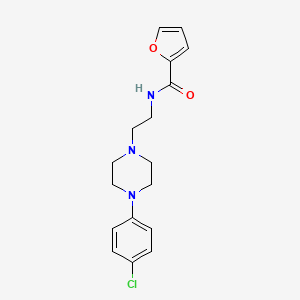
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antiparkinsonian properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with furan-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can be used to study receptor-ligand interactions. Its structural similarity to neurotransmitters allows it to be used in neuropharmacology studies.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with dopamine receptors makes it a candidate for the development of antipsychotic and antiparkinsonian drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with dopamine receptors. By binding to these receptors, it modulates neurotransmitter activity, which can influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound primarily targets dopamine D2 and D3 receptors.
Pathways: It affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition.
相似化合物的比较
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: This compound is structurally similar but has a methoxy group instead of a furan ring.
Cetirizine: Another piperazine derivative used as an antihistamine.
Uniqueness: N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is unique due to its furan-2-carboxamide moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
生物活性
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure includes a furan ring, a piperazine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Molecular Formula
- Molecular Weight : 425.93 g/mol
- IUPAC Name : this compound
- CAS Number : 877631-48-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a critical role in mood regulation and anxiety responses .
- Dopamine Receptors : Studies have shown that similar compounds exhibit high affinity for dopamine D4 receptors, indicating potential implications for neuropsychiatric disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of piperazine and furan have shown significant activity against various microbial strains, suggesting that this compound may exhibit comparable effects .
Anticancer Potential
The compound has been evaluated for its anticancer properties through in vitro assays. In one study, compounds with similar structures demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
属性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWAXPOIPKSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













